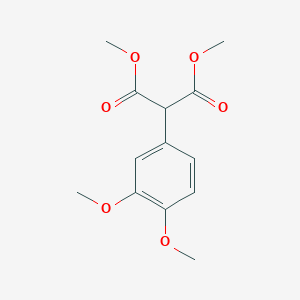

Dimethyl (3,4-dimethoxyphenyl)propanedioate

Description

Properties

CAS No. |

100613-73-8 |

|---|---|

Molecular Formula |

C13H16O6 |

Molecular Weight |

268.26 g/mol |

IUPAC Name |

dimethyl 2-(3,4-dimethoxyphenyl)propanedioate |

InChI |

InChI=1S/C13H16O6/c1-16-9-6-5-8(7-10(9)17-2)11(12(14)18-3)13(15)19-4/h5-7,11H,1-4H3 |

InChI Key |

XAVJSXAJKRURQW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Esterification of 3,4-Dimethoxyphenyl Malonic Acid Derivatives

One classical method involves the esterification of 3,4-dimethoxyphenyl malonic acid or its acid chloride with methanol or other alcohols under reflux conditions using thionyl chloride as an activating agent.

- Procedure:

A mixture of 3,4-dimethoxyphenylmalonic acid or its acid chloride and methanol is refluxed with thionyl chloride. After completion, the reaction mixture is cooled, concentrated, and purified by chromatography to yield the dimethyl ester. Example:

Synthesis of dipropyl ester analogs was achieved by refluxing thionyl chloride with 3,4-dimethoxyphenylmalonic acid in propanol for 1.5 hours, followed by chromatographic purification, yielding 96% of the ester as oil.-

- Reflux time: 1.5 to 20 hours depending on alcohol

- Solvent: Corresponding alcohol (methanol, propanol, isopropanol)

- Catalyst/activator: Thionyl chloride

- Yields: Typically high (82–96%)

- Characterization: IR, NMR spectra confirm ester formation with characteristic carbonyl stretches and methyl signals.

Enzymatic Asymmetric Hydrolysis of Prochiral Diesters

Pig liver esterase has been used to selectively hydrolyze one ester group in dimethyl (3,4-dimethoxyphenyl)propanedioate, allowing access to chiral intermediates.

- Process:

The prochiral diester is subjected to enzymatic hydrolysis in buffered aqueous ethanol at mild temperature (25°C) for about 21 hours. The enzyme preferentially hydrolyzes the (S)-ester, yielding optically active monoesters with high enantiomeric excess. - Outcome:

The enzymatic hydrolysis provides (R)- or (S)-monoesters useful for further synthetic transformations, such as conversion to amino acid derivatives. - Yield: Approximately 86% for the monoester product.

- Significance: This method offers stereoselectivity and mild conditions, avoiding harsh chemical reagents.

Palladium-Catalyzed α-Arylation of Dimethyl Malonate

A more recent synthetic approach involves palladium-catalyzed cross-coupling reactions to introduce the 3,4-dimethoxyphenyl group onto dimethyl malonate.

- Method:

Dimethyl malonate undergoes α-arylation with aryl bromides bearing 3,4-dimethoxy substituents in the presence of palladium catalysts under controlled conditions. - Reaction conditions:

- Catalyst: Palladium complex (specific ligands used in literature)

- Base: Potassium carbonate or similar

- Solvent: Polar aprotic solvents

- Temperature: Moderate heating (e.g., 80–110 °C)

- Advantages:

This method allows direct formation of the aryl-substituted malonate esters with good yields and functional group tolerance.

Selective Monohydrolysis of Dimethyl Arylmalonates

Selective hydrolysis of one ester group in dimethyl (3,4-dimethoxyphenyl)propanedioate can be achieved chemically using potassium hydroxide in methanol-water mixtures.

- Procedure:

- React dimethyl arylmalonate (1 mmol) with KOH (2 mmol) in methanol and water at 36 °C for 2 hours.

- Quench the reaction with water, extract unreacted ester with ethyl acetate.

- Acidify aqueous phase to pH 2 with HCl, extract the monoacid product with ethyl acetate, dry, and concentrate.

- Yields: Typically 70–90% for monohydrolyzed acid.

- Applications: Provides access to monoacid intermediates for further derivatization.

Microwave-Assisted Hydrolysis

Microwave irradiation has been employed to accelerate the hydrolysis of dimethyl arylmalonates to α-arylacetic acids.

- Conditions:

- Dimethyl arylmalonate and KOH in methanol-water mixture

- Microwave power: 150 W

- Temperature: 90 °C

- Time: 20 minutes

- Benefits:

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification with Thionyl Chloride | 3,4-Dimethoxyphenylmalonic acid + ROH + SOCl2, reflux | 82–96 | Classical esterification, high purity |

| Enzymatic Asymmetric Hydrolysis | Pig liver esterase, pH 7 buffer, 25°C, 21 h | ~86 | Stereoselective hydrolysis, chiral products |

| Palladium-Catalyzed α-Arylation | Pd catalyst, aryl bromide, base, heating | 53–87 | Direct arylation of malonate esters |

| Chemical Selective Monohydrolysis | KOH, MeOH/H2O, 36°C, 2 h | 70–90 | Monoacid formation, mild conditions |

| Microwave-Assisted Hydrolysis | KOH, MeOH/H2O, microwave, 90°C, 20 min | ~80 | Rapid hydrolysis, energy efficient |

Research Discoveries and Notes

- Enzymatic methods provide enantiomerically enriched intermediates essential for asymmetric synthesis, such as the preparation of (S)-α-methyl-3,4-dimethoxyphenylalanine derivatives.

- Palladium-catalyzed α-arylation expands the synthetic toolbox, allowing for the direct installation of aryl groups on malonate esters with functional group tolerance and moderate to high yields.

- Chemical hydrolysis methods remain practical for large-scale synthesis, with microwave-assisted protocols offering greener and faster alternatives.

- The choice of preparation method depends on the desired product stereochemistry, scale, and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3,4-dimethoxyphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-dimethoxybenzoic acid, while reduction with lithium aluminum hydride can produce 3,4-dimethoxyphenylpropanediol.

Scientific Research Applications

Dimethyl (3,4-dimethoxyphenyl)propanedioate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, often involves this compound.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which dimethyl (3,4-dimethoxyphenyl)propanedioate exerts its effects depends on the specific context of its use. In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The methoxy groups on the phenyl ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Substitution Variants

The ester group significantly influences physicochemical properties. For example:

Ethyl esters generally exhibit higher lipophilicity compared to methyl analogs, impacting solubility in organic solvents.

Substitution Pattern Isomers

The position of methoxy groups on the phenyl ring critically affects biological and chemical behavior:

- 3,4-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl : In platinum extraction studies, 3,4- and 3,5-dimethoxyphenyl-substituted ligands showed nearly identical loading capacities for [PtCl₆]²⁻, suggesting minimal electronic influence from positional isomerism in this context .

- 3,4-Dimethoxyphenyl vs. 2,4-Dimethoxyphenyl : In triazole-thioacetic acid derivatives (e.g., 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid), the 2,4-substitution pattern reduced predicted acute toxicity compared to 3,4-substituted analogs, as determined by GUSAR computational modeling .

Cytotoxicity of 3,4-Dimethoxyphenyl Derivatives

Compounds bearing the 3,4-dimethoxyphenyl moiety demonstrate notable bioactivity:

- (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol (Compound 7 in ) exhibited selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 24.14 ± 3.12 μM) but was inactive against HepG2 and A549 lines .

- 3,4-Dimethoxyphenyl-Substituted Dimers (Compounds 8 and 9 in ) showed broad-spectrum cytotoxicity (IC₅₀ = 2.73–9.45 μM across A549, MCF7, and HepG2), attributed to synergistic effects of dual 3,4-dimethoxyphenyl units .

Chemical Reactivity

- Alkaline Stability: Lignin model compounds with 3,4-dimethoxyphenyl groups (e.g., 2-(2-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol) undergo β-O-4 bond cleavage under mild alkaline conditions (0.5 M KOtBu, 30°C), generating 3,4-dimethoxybenzoic acid. This suggests that dimethyl (3,4-dimethoxyphenyl)propanedioate may also degrade under strong bases, limiting its utility in alkaline environments .

- Coordination Chemistry: The 3,4-dimethoxyphenyl group enhances metal-binding selectivity in ligands, as seen in platinum extraction studies, where it improves [PtCl₆]²⁻ loading efficiency over non-substituted analogs .

Physicochemical Properties

Biological Activity

Dimethyl (3,4-dimethoxyphenyl)propanedioate, a derivative of propanedioic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Dimethyl (3,4-dimethoxyphenyl)propanedioate is characterized by the presence of two methoxy groups attached to a phenyl ring and two ester functionalities. Its molecular formula is C12H14O5, and it features a propanedioate backbone that is crucial for its biological interactions.

The biological activity of dimethyl (3,4-dimethoxyphenyl)propanedioate can be attributed to its ability to interact with various molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways and cellular functions. Specifically, it has been shown to interact with enzymes involved in the biosynthesis of important biomolecules, which can lead to alterations in cellular metabolism.

Biological Activity Overview

Research indicates that dimethyl (3,4-dimethoxyphenyl)propanedioate exhibits several biological activities, including:

- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi.

- Anti-inflammatory Effects : There is evidence supporting its potential role in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of dimethyl (3,4-dimethoxyphenyl)propanedioate:

-

Antioxidant Study :

- A study demonstrated that the compound exhibited significant antioxidant activity when tested against DPPH radicals. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid.

-

Antimicrobial Activity :

- In vitro assays showed that dimethyl (3,4-dimethoxyphenyl)propanedioate effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

-

Anti-inflammatory Research :

- A recent investigation highlighted the compound's ability to reduce nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Synthesis Methods

Dimethyl (3,4-dimethoxyphenyl)propanedioate can be synthesized through various methods:

- Esterification Reaction : The reaction between 3,4-dimethoxybenzyl alcohol and malonic acid in the presence of an acid catalyst has been successfully employed.

- Condensation Reactions : Utilizing appropriate catalysts such as p-toluenesulfonic acid can enhance the yield and purity of the desired product.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.